molecular formula C9H5BrF3NO5 B6196161 methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate CAS No. 2680529-57-9

methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate

Cat. No.: B6196161
CAS No.: 2680529-57-9
M. Wt: 344
InChI Key:
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Description

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5BrF3NO5 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate can be synthesized through a multi-step process involving the introduction of the bromine, nitro, and trifluoromethoxy groups onto the benzoic acid core. One common method involves the nitration of methyl 2-(trifluoromethoxy)benzoate, followed by bromination. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid, while the bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The primary product is methyl 4-amino-5-nitro-2-(trifluoromethoxy)benzoate.

    Oxidation: Products may include oxidized forms of the trifluoromethoxy group or further oxidation of the nitro group.

Scientific Research Applications

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethoxy groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-(trifluoromethoxy)benzoate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Methyl 4-nitro-2-(trifluoromethoxy)benzoate: Lacks the bromine atom, affecting its potential for substitution reactions.

    Methyl 4-bromo-5-nitrobenzoate: Lacks the trifluoromethoxy group, which can influence its overall stability and reactivity.

Uniqueness

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is unique due to the combination of the bromine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical transformations, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680529-57-9

Molecular Formula

C9H5BrF3NO5

Molecular Weight

344

Purity

95

Origin of Product

United States

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